

Application Notes and Protocols for Acylation with 2-(Methylthio)nicotinoyl Chloride

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Compound of Interest

Compound Name: *2-(Methylthio)nicotinoyl chloride*

Cat. No.: *B1272650*

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Introduction

Acylation with **2-(methylthio)nicotinoyl chloride** is a key transformation in the synthesis of a variety of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. The 2-(methylthio)nicotinoyl moiety is a prevalent scaffold in molecules exhibiting a range of biological activities. This document provides detailed experimental protocols for the preparation of **2-(methylthio)nicotinoyl chloride** and its subsequent use in the acylation of amines and alcohols to synthesize corresponding amides and esters.

Data Presentation

The following tables summarize representative yields for the acylation of various amine and alcohol substrates with nicotinoyl chlorides. While specific data for **2-(methylthio)nicotinoyl chloride** is limited in publicly available literature, the presented data for analogous nicotinoyl chlorides provide an estimate of expected efficiencies.

Table 1: Representative Yields for the Acylation of Amines with Nicotinoyl Chlorides

Amine Substrate	Product	Representative Yield (%)
Substituted Thiophen-2-amine	N-(Thiophen-2-yl)nicotinamide Derivatives	75-85%
Aniline	N-Phenylnicotinamide	~80%
Benzylamine	N-Benzylnicotinamide	~85%
Piperidine	1-Nicotinoylpiperidine	>90%

Table 2: Representative Yields for the Acylation of Alcohols with Nicotinoyl Chlorides

Alcohol Substrate	Product	Representative Yield (%)	Reference
Methanol	Methyl Nicotinate	79	[1][2]
Ethanol	Ethyl Nicotinate	70-85	[3]
2-Ethylhexanol	2-Ethylhexyl Nicotinate	93.5	[3]
Hexanol	Hexyl Nicotinate	70	[3]

Experimental Protocols

Part 1: Preparation of 2-(Methylthio)nicotinoyl chloride

This protocol details the synthesis of **2-(methylthio)nicotinoyl chloride** from 2-(methylthio)nicotinic acid using thionyl chloride.

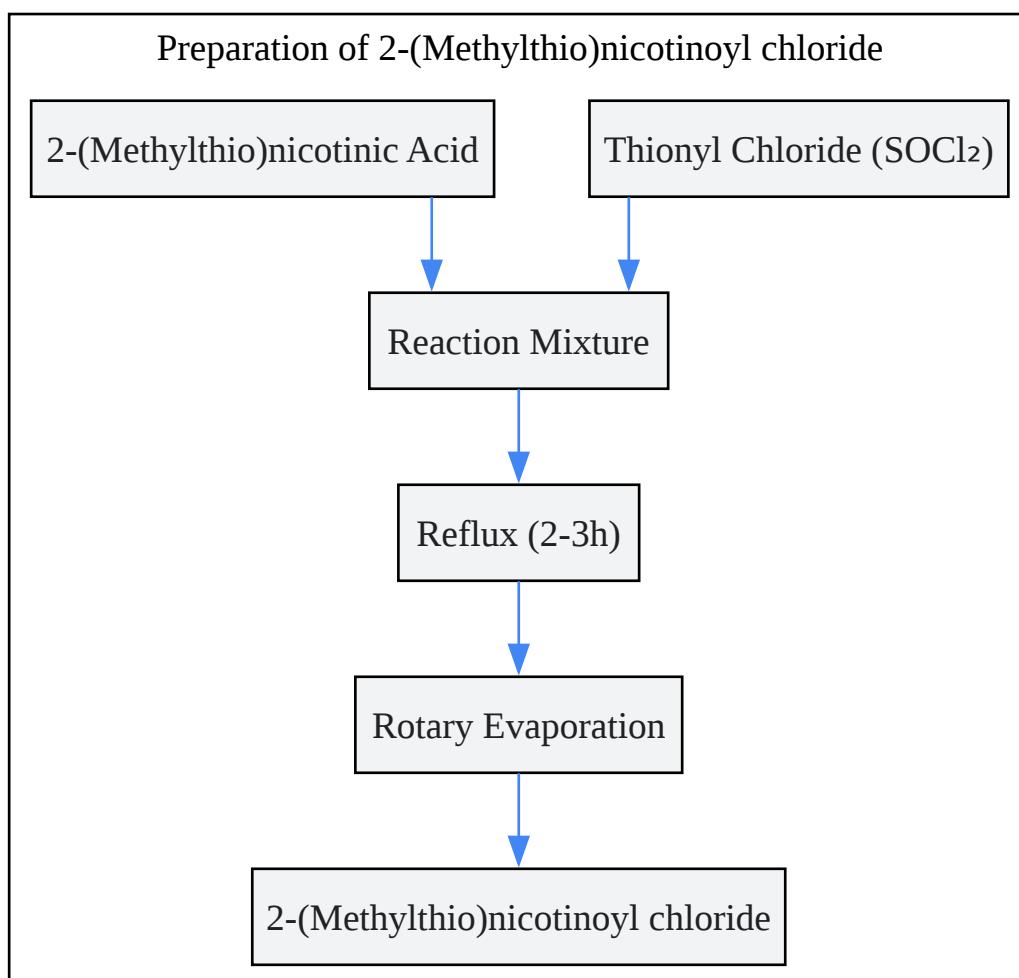
Materials:

- 2-(Methylthio)nicotinic acid
- Thionyl chloride (SOCl_2)
- Anhydrous toluene (optional)

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator

Procedure:

- To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(methylthio)nicotinic acid (1.0 eq).
- Under a fume hood, carefully add an excess of thionyl chloride (2.0-3.0 eq). Anhydrous toluene can be used as a solvent if necessary.
- Gently reflux the mixture with stirring for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The resulting crude **2-(methylthio)nicotinoyl chloride** is a solid and can be used in the next step without further purification.



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Caption: Workflow for the synthesis of **2-(Methylthio)nicotinoyl chloride**.

Part 2: Acylation of Amines with **2-(Methylthio)nicotinoyl chloride**

This protocol describes the general procedure for the synthesis of N-substituted-2-(methylthio)nicotinamides.

Materials:

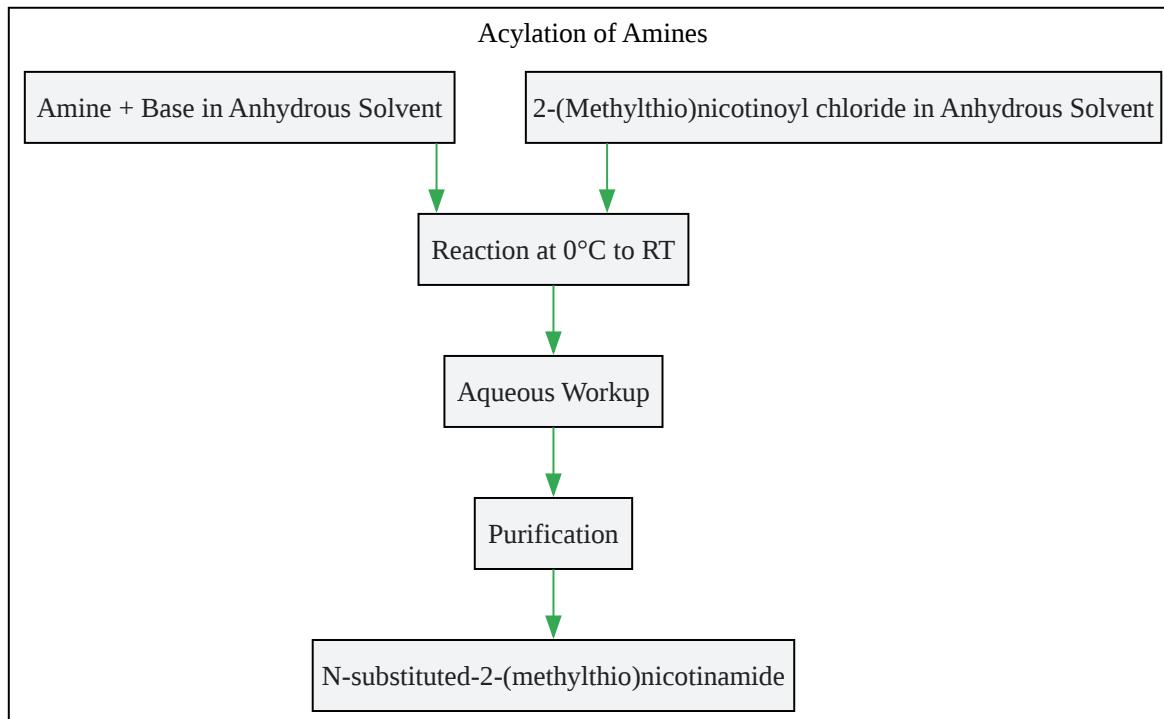
- **2-(Methylthio)nicotinoyl chloride** (from Part 1)
- Primary or secondary amine

- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (Et_3N) or pyridine
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve the amine (1.0 eq) and a base such as triethylamine (1.1-1.5 eq) in an anhydrous solvent like DCM or THF.
- Cool the solution to 0 °C in an ice bath.
- Dissolve the crude **2-(methylthio)nicotinoyl chloride** (1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

- The crude product can be purified by recrystallization or column chromatography.



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Caption: General workflow for the acylation of amines.

Part 3: Acylation of Alcohols with 2-(Methylthio)nicotinoyl chloride

This protocol outlines the general procedure for the synthesis of 2-(methylthio)nicotinate esters.

Materials:

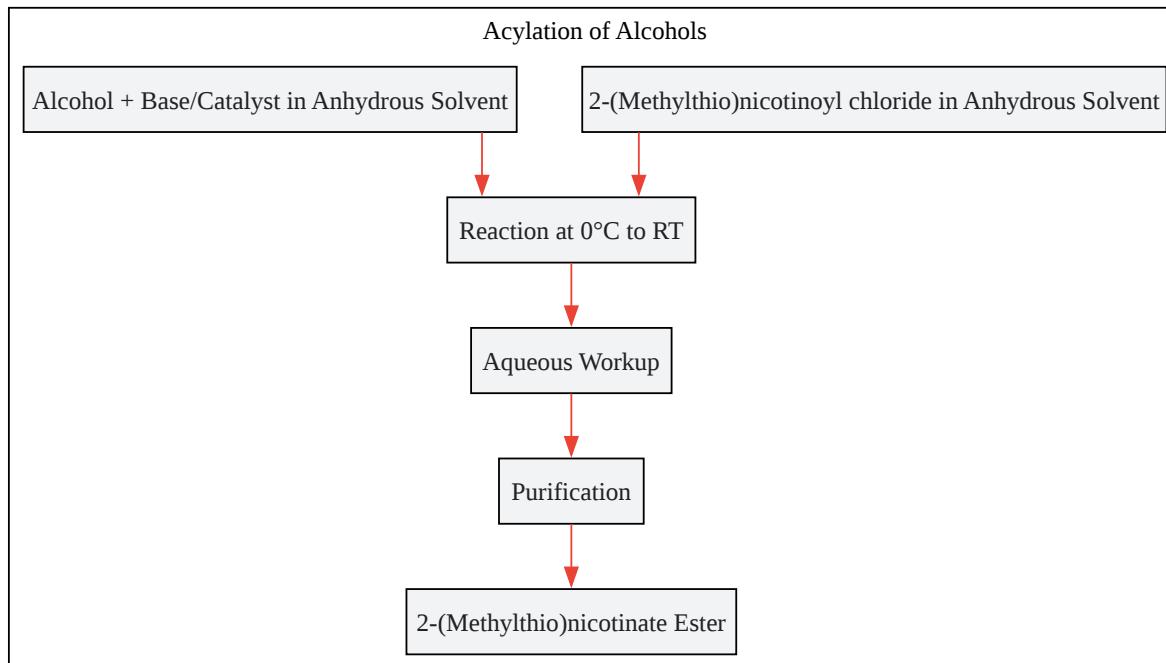
- **2-(Methylthio)nicotinoyl chloride** (from Part 1)

- Primary or secondary alcohol
- Anhydrous dichloromethane (DCM) or pyridine
- Pyridine or 4-Dimethylaminopyridine (DMAP) (as catalyst or base)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve the alcohol (1.0 eq) in an anhydrous solvent such as DCM. If pyridine is used as the solvent, it also serves as the base.
- If using DCM as a solvent, add a catalytic amount of DMAP or a stoichiometric amount of pyridine (1.1-1.5 eq).
- Cool the solution to 0 °C in an ice bath.
- Dissolve the crude **2-(methylthio)nicotinoyl chloride** (1.0-1.2 eq) in the same anhydrous solvent and add it dropwise to the cooled alcohol solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

- The crude ester can be purified by column chromatography or distillation under reduced pressure.



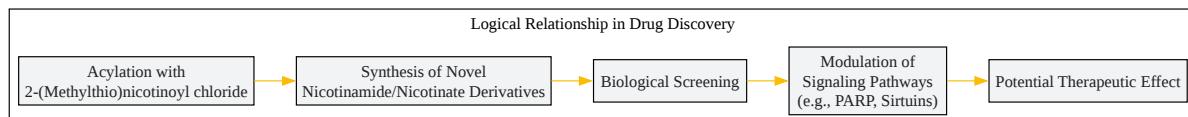
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Caption: General workflow for the acylation of alcohols.

Signaling Pathways and Logical Relationships

The acylation reaction is a fundamental transformation in organic synthesis and does not directly represent a biological signaling pathway. However, the products of these reactions, substituted nicotinamides and nicotinic acid esters, are often designed as inhibitors or modulators of specific enzymes or receptors in various signaling pathways relevant to drug discovery. For instance, nicotinamide derivatives are known to interact with enzymes like poly (ADP-ribose) polymerase (PARP) or sirtuins, which are involved in DNA repair, cellular

metabolism, and inflammatory responses. The logical relationship is that the acylation reaction is a crucial step in the synthesis of molecules that can then be used to probe or modulate these biological pathways.



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Caption: Role of acylation in the drug discovery process.

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